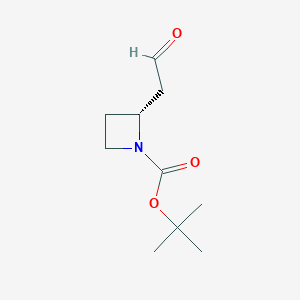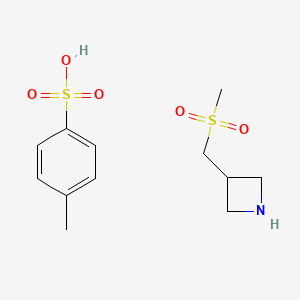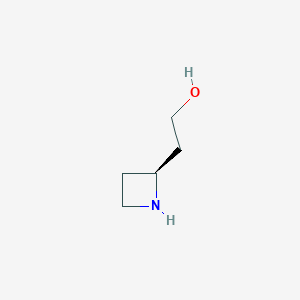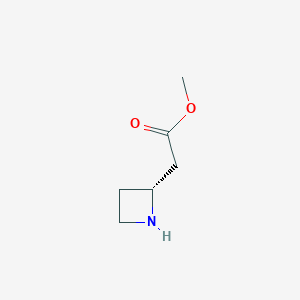
(R)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl ester group, which is commonly used to protect carboxylic acids during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
-
Introduction of the Oxo-ethyl Group: : The oxo-ethyl group can be introduced via an aldol condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the desired oxo-ethyl group.
-
Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxo-ethyl group, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can convert the oxo-ethyl group to an alcohol or other reduced forms.
-
Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo-ethyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the azetidine ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds, including potential pharmaceuticals.
Medicine
In medicine, derivatives of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester may exhibit pharmacological activity. Research into these derivatives could lead to the development of new drugs with therapeutic potential.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In general, the azetidine ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The oxo-ethyl group and tert-butyl ester can also influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound , which may exhibit different biological activity due to its stereochemistry.
2-(2-Oxo-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: A similar compound with a pyrrolidine ring instead of an azetidine ring.
2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid methyl ester: A derivative with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups. The combination of the azetidine ring, oxo-ethyl group, and tert-butyl ester provides distinct reactivity and binding properties, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-oxoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBZJLUKNJYSK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-1-Methyl-1,6-diaza-spiro[3.4]octane](/img/structure/B8187307.png)
![(S)-1-Methyl-1,6-diaza-spiro[3.4]octane](/img/structure/B8187310.png)
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-boronic acid](/img/structure/B8187314.png)










![(R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester](/img/structure/B8187401.png)
